Product packaging for 2-(Quinazolin-4-ylamino)ethanol(Cat. No.:CAS No. 5423-59-6)

2-(Quinazolin-4-ylamino)ethanol

Katalognummer: B181868
CAS-Nummer: 5423-59-6
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: CHGHRZZPHNOWQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-(Quinazolin-4-ylamino)ethanol (CAS 5423-59-6) is a versatile quinazoline-based building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C10H11N3O and a molecular weight of 189.22 g/mol, features both a quinazoline heterocycle and an ethanolamine side chain, making it a valuable scaffold for the development of biologically active molecules . The 4-aminoquinazoline core is a privileged structure in drug discovery, known for its diverse pharmacological potential. Research on related quinazolin-4-ylamino derivatives has demonstrated their signficance as synthetic intermediates for constructing more complex molecules with investigated biological activities. For instance, similar compounds have been synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV) . Other studies highlight that quinazolinone derivatives can exhibit antibacterial properties , with some compounds showing potent activity against Gram-positive and Gram-negative organisms such as Bacillus subtilis and Proteus vulgaris . Furthermore, certain quinazolin-2-ylamino-quinazolin-4-ol analogs have been identified as novel non-nucleoside inhibitors of bacterial DNA polymerase IIIC , a validated target for antibacterial agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical as a key precursor in multi-step synthetic routes, for structure-activity relationship (SAR) studies, or in the exploration of new enzyme inhibitors and antimicrobial agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B181868 2-(Quinazolin-4-ylamino)ethanol CAS No. 5423-59-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(quinazolin-4-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-6-5-11-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,14H,5-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGHRZZPHNOWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279569
Record name 2-(quinazolin-4-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-59-6
Record name NSC13215
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13215
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(quinazolin-4-ylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Derivatization of 2 Quinazolin 4 Ylamino Ethanol

Precursor Synthesis and Quinazoline (B50416) Core Formation

The foundational step in the synthesis of 2-(Quinazolin-4-ylamino)ethanol is the construction of the quinazoline ring system. This is typically achieved through cyclization reactions involving anthranilic acid or its derivatives, which serve as readily available starting materials. core.ac.ukbu.edu.egscispace.com

Cyclization of Anthranilic Acid Derivatives with Nitriles or Urea (B33335)

One of the most common methods for forming the quinazoline core involves the cyclization of anthranilic acid derivatives. core.ac.ukbu.edu.eg A widely used approach is the reaction of anthranilic acid with formamide (B127407), which upon heating, yields quinazolin-4-ol. nih.gov This intermediate is crucial for subsequent transformations.

Another versatile method involves the reaction of anthranilic acid derivatives with nitriles. researchgate.net This can be catalyzed by Lewis acids, such as trimethylsilyltrifluoromethane sulfonate (TMSOTf), often under microwave irradiation to enhance reaction rates and yields. researchgate.net This method allows for the introduction of various substituents at the 2-position of the quinazoline ring, depending on the nitrile used. researchgate.net

The reaction of anthranilic acid with potassium cyanate (B1221674) can also be employed to form a urea derivative, which then undergoes cyclization to yield quinazoline-2,4(1H,3H)-diones. jst.go.jp These diones can be further modified to introduce the desired functionality.

Starting MaterialReagentProductKey Features
Anthranilic acidFormamideQuinazolin-4-olA fundamental and widely used method. nih.gov
Anthranilic acid derivativesNitriles/Lewis Acid (e.g., TMSOTf)2-Substituted quinazolinesAllows for diversification at the 2-position. researchgate.net
Anthranilic acidPotassium cyanateQuinazoline-2,4(1H,3H)-dioneProceeds through a urea intermediate. jst.go.jp

Formation of 4-Chloroquinazoline (B184009) Intermediates

To facilitate the introduction of the aminoethanol side chain, the hydroxyl group at the 4-position of quinazolin-4-ol is typically converted to a more reactive leaving group. The most common strategy is chlorination to form 4-chloroquinazoline. scispace.comnih.govasianjpr.com This is usually accomplished by treating quinazolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). nih.govasianjpr.com The resulting 4-chloroquinazoline is a highly reactive electrophile, primed for nucleophilic substitution. rroij.comrroij.comdu.edu.eg

The general reaction is as follows: Quinazolin-4-ol + POCl₃/PCl₅ → 4-Chloroquinazoline

This intermediate is a key building block in the synthesis of a vast array of 4-substituted quinazoline derivatives. scispace.comrroij.comrroij.com

Introduction of the this compound Moiety

With the activated 4-chloroquinazoline in hand, the next critical step is the introduction of the 2-aminoethanol side chain. This is primarily achieved through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at the 4-Position of the Quinazoline Core

The most direct method for attaching the ethanolamine (B43304) side chain is the nucleophilic aromatic substitution (SɴAr) reaction of 4-chloroquinazoline with 2-aminoethanol. scispace.comnih.govrroij.com The nitrogen atom of 2-aminoethanol acts as the nucleophile, attacking the electron-deficient C4 position of the quinazoline ring and displacing the chloride ion. du.edu.egresearchgate.net This reaction is typically carried out in a suitable solvent, and sometimes in the presence of a base to neutralize the HCl generated during the reaction. nih.govnih.gov

The reaction can be represented as: 4-Chloroquinazoline + 2-Aminoethanol → this compound + HCl

This reaction is a cornerstone in the synthesis of not only the title compound but also a wide range of biologically active 4-aminoquinazoline derivatives. nih.gov

ElectrophileNucleophileProductReaction Type
4-Chloroquinazoline2-AminoethanolThis compoundNucleophilic Aromatic Substitution (SɴAr) scispace.comnih.govrroij.com

Multi-Step Condensation Reactions for Amine Linkage

In some synthetic strategies, the amine linkage is formed through a multi-step process. For instance, a precursor to the ethanolamine moiety might be introduced first, followed by a subsequent reaction to complete the side chain. While direct nucleophilic substitution with 2-aminoethanol is more common for the synthesis of the parent compound, multi-step approaches can be valuable for creating more complex derivatives.

One such approach could involve the reaction of 4-chloroquinazoline with a protected form of ethanolamine, followed by a deprotection step. Another possibility involves the initial introduction of a different functional group at the 4-position, which is then converted to the desired aminoethanol side chain. For example, a hydrazinoquinazoline intermediate can be formed and subsequently reacted with other reagents. nih.govscirp.org

Advanced Synthetic Methodologies

Modern synthetic chemistry continually seeks to improve efficiency, reduce environmental impact, and expand the scope of accessible molecules. In the context of quinazoline synthesis, several advanced methodologies have been developed.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate the synthesis of quinazoline derivatives, including those related to this compound. researchgate.netmdpi.com Microwave irradiation can significantly shorten reaction times and improve yields for both the quinazoline core formation and the subsequent nucleophilic substitution steps. mdpi.com

Ultrasound irradiation is another green chemistry technique that has been successfully applied to the one-pot synthesis of quinazolinone derivatives from anthranilic acid, acetic anhydride, and primary amines. nih.gov This method offers advantages such as high yields, shorter reaction times, and easier work-up procedures. nih.gov

Furthermore, the development of novel catalytic systems, including the use of Lewis acids and transition metal catalysts, continues to expand the toolkit for quinazoline synthesis. researchgate.netmdpi.com These advanced methods offer greater control over regioselectivity and functional group tolerance, paving the way for the efficient synthesis of complex and diverse libraries of quinazoline-based compounds.

MethodologyAdvantagesApplication in Quinazoline Synthesis
Microwave-assisted synthesisShorter reaction times, improved yields researchgate.netmdpi.comCore formation, nucleophilic substitution mdpi.com
Ultrasound irradiationHigh yields, shorter reaction times, clean synthesis nih.govOne-pot synthesis of quinazolinones nih.gov
Advanced Catalytic SystemsGreater control, functional group tolerance researchgate.netmdpi.comCyclization and cross-coupling reactions mdpi.com

Microwave-Assisted Synthesis for (Quinazolin-4-ylamino)methyl-phosphonates

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.gov The synthesis of (quinazolin-4-ylamino)methyl-phosphonates, which are structurally related to this compound, has been efficiently achieved using microwave irradiation. This method offers a significant improvement over classical heating methods, which often require long reaction times and yield lower product quantities. nih.gov

One reported method involves the reaction of 4-chloroquinazoline with aryl heterocyclic amines in 2-propanol under microwave irradiation. nih.gov This approach dramatically reduces the reaction time from 12 hours under conventional reflux to just 20 minutes with microwave heating, while also increasing the yield. nih.gov For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines, which share the 4-aminoquinazoline core, demonstrates the efficiency of this technology. nih.gov

Another microwave-assisted approach involves the condensation of anthranilic acid with formamide under solvent-free conditions. nih.govscispace.com This Niementowski reaction, traditionally requiring high temperatures and long durations, is significantly accelerated by microwave irradiation, leading to high-purity quinazolinone derivatives in a much shorter time frame. nih.govscispace.com The reaction of anthranilamide with formamide in the presence of acetic acid under microwave irradiation also provides a rapid route to the quinazolin-4(3H)-one core. semanticscholar.org

ReactantsMethodReaction TimeYieldReference
4-Chloroquinazoline, Aryl heterocyclic amineMicrowave (60W)20 minHigh nih.gov
4-Chloroquinazoline, Aryl heterocyclic amineClassical (reflux)12 h37.3% nih.gov
Anthranilic acid, FormamideMicrowaveFew minutes~Quantitative scispace.com
Anthranilic acid, FormamideConventional4 h90% scispace.com
Anthranilamide, Formamide, Acetic acidMicrowave (300W)5 minHigh semanticscholar.org

Fusion Methods for Quinazolinone Derivatives

Fusion methods, which involve heating reactants together in the absence of a solvent, represent a classical yet effective approach for the synthesis of heterocyclic compounds like quinazolinones. The Niementowski reaction, for instance, traditionally involves heating anthranilic acid with an amide to produce quinazolin-4(3H)-ones. scispace.comresearchgate.net Heating a mixture of anthranilic acid and formamide at elevated temperatures (130-160°C) is a well-established fusion method for synthesizing quinazolin-4(3H)-one. epstem.netresearchgate.net This method's efficiency can be influenced by the reaction temperature and duration. researchgate.net

Solvent-free synthesis of dihydroquinazolinone derivatives has also been achieved using a one-pot reaction of isatoic anhydride, urea, and aryl aldehydes in the presence of a catalyst like SnCl2·2H2O at 110°C. jmchemsci.com This method is lauded for its simplicity, mild conditions, and high yields. jmchemsci.com Similarly, 1-substituted 4(1H)-quinazolinones can be generated in high yields by heating a mixture of 2-(N-alkylamino)benzoic acids, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. tandfonline.com

Ultrasonic irradiation has also been employed to promote the one-pot condensation of anthranilic acid, acetic anhydride, and primary amines under solvent- and catalyst-free conditions, offering another efficient fusion-like approach. nih.gov

ReactantsConditionsYieldReference
Anthranilic acid, FormamideHeating (150-160°C)61% epstem.net
Isatoic anhydride, Urea, Aryl aldehydeSnCl2·2H2O, 110°C, Solvent-freeHigh jmchemsci.com
2-(N-alkylamino)benzoic acids, Triethyl orthoformate, Ammonium acetateHeating, Solvent-free73-99% tandfonline.com
Anthranilic acid, Acetic anhydride, Primary aminesUltrasonic irradiation, Solvent-freeHigh nih.gov

Regioselective Chemical Modifications and Analog Preparation

The quinazoline scaffold of this compound offers multiple sites for regioselective modification, allowing for the synthesis of a wide array of analogues with potentially diverse biological activities.

Substitutions at the Quinazoline Core (Positions 2, 6, 7, 8)

Substitutions at various positions of the quinazoline ring are crucial for tuning the properties of the resulting compounds.

Position 2: The synthesis of 2-substituted-4-aminoquinazolines can be achieved by reacting 2-aminobenzonitrile (B23959) with various nitriles under microwave irradiation, yielding products in the 76-93% range. mdpi.com Another approach involves the reaction of 2-aminobenzonitriles with 3-phenylacryloyl chloride followed by oxidative ring closure. researchgate.net The development of 2,3- and 2,4-disubstituted quinazoline derivatives often starts from precursors like 2-methyl-6,8-dibromo-(4H)-3,1-benzoxazinone. derpharmachemica.com

Positions 6 and 7: Modifications at the C-6 and C-7 positions are common in the development of quinazoline-based therapeutic agents. nih.gov For example, 4-anilinoquinazolines with basic side chains at the C-7 position have been synthesized and shown to be potent inhibitors of certain receptor tyrosine kinases. jlu.edu.cn The synthesis often involves the reaction of a 4-chloroquinazoline intermediate with an appropriate amine. jlu.edu.cn Novel 4-anilinoquinazoline (B1210976) derivatives with various substituents at the C-7 position have been designed and synthesized based on the structures of known drugs like erlotinib (B232) and vandetanib. scirp.org

Position 8: The synthesis of 8-substituted quinolines has been described, providing a basis for modifications at this position of the quinazoline core. scholaris.ca For instance, a series of 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives have been synthesized and evaluated for their biological activity. nih.gov The synthesis of 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines has also been reported, demonstrating the feasibility of introducing substituents at the 8-position. jlu.edu.cn

Modifications on the Ethanolamine Side Chain

The ethanolamine side chain of this compound provides a reactive handle for further chemical modifications. The hydroxyl group can be a site for esterification or etherification, while the secondary amine allows for N-alkylation or acylation.

The synthesis of 2-[2-(4-Chlorostyryl)quinazolin-4-ylamino]ethanol has been reported, indicating that the core structure can be elaborated while retaining the ethanolamine moiety. scirp.org Modifications of side chains on related heterocyclic systems are well-documented. For example, the reaction of 3-(bis(methylthio)methylene)indolin-2-one with 2-aminoethanol in the presence of triethylamine (B128534) under solvent-free conditions yields novel heterocyclic fused oxindoles. researchgate.net While not a direct modification of this compound, this demonstrates a common reaction type involving the ethanolamine unit.

Furthermore, the synthesis of 3-(2′-arylmercaptoethyl)-2-methyl-4(3H)quinazolin-4-ones involves the reaction of 3-(2′-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with aryl or heterocyclic mercaptans, showcasing a modification of a chloroethyl side chain to introduce sulfur-containing moieties. uomus.edu.iq This suggests that the hydroxyl group of the ethanolamine side chain could be converted to a leaving group to allow for similar nucleophilic substitutions.

Integration of Diverse Heterocyclic Moieties (e.g., Pyrrole (B145914), Thiazole (B1198619), Pyridine)

The incorporation of other heterocyclic rings into the this compound structure is a common strategy to expand chemical space and modulate biological activity.

Pyrrole: Novel 4-pyrrylamino quinazoline derivatives have been synthesized by replacing the benzene (B151609) ring of gefitinib (B1684475) with a pyrrole ring. jmchemsci.com The synthesis involved the aminolysis of a 4-chloroquinazoline intermediate with an amino-pyrrole carboxylate. jmchemsci.com The synthesis of pyrrolo[1,2-a]quinazolines has also been achieved through one-pot, multi-component reactions. scispace.comnih.gov

Thiazole: Quinazoline derivatives bearing thiazole and 1,3,4-oxadiazole (B1194373) heterocycles have been synthesized. tandfonline.com One synthetic route involves the reaction of a primary amine containing a thiazole ring with various benzoxazinones. mdpi.com Another study reports the synthesis of quinazolinone derivatives bearing a thiazole Schiff base moiety starting from 4-chloroanthranilic acid and ethyl-2-aminothiazole acetate. tandfonline.com

Pyridine: Fused pyrido[2,1-b]quinazolines have been synthesized via a three-component, one-pot reaction of 2-aminopyrimidines, substituted aromatic aldehydes, and ketones, using either conventional heating or microwave synthesis. nih.gov

Molecular Mechanisms of Action and Target Interactions of 2 Quinazolin 4 Ylamino Ethanol and Its Analogs

Enzyme Inhibition Profiles

Quinazoline (B50416) derivatives have demonstrated inhibitory activity against a wide array of enzymes, playing crucial roles in cellular signaling, proliferation, and metabolism.

Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR)

The 4-anilinoquinazoline (B1210976) structure, a key feature in many analogs, is a well-established mimic of the adenine (B156593) portion of ATP, allowing it to effectively bind to the ATP pocket of protein kinases. arabjchem.org Overexpression of Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is linked to the progression of numerous cancers. arabjchem.orgmdpi.com Consequently, the development of EGFR inhibitors has been a major focus in cancer therapy. arabjchem.org

Several quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against EGFR. mdpi.com For instance, certain N-benzyl substituted quinazolin-4(3H)-ones exhibit strong EGFR kinase inhibition, with IC₅₀ values in the low nanomolar range, comparable to the established EGFR inhibitor, erlotinib (B232). mdpi.com Novel quinazolinone-based compounds incorporating 1,2,3-triazole and glycoside moieties have also been developed as dual inhibitors of EGFR and VEGFR-2. tees.ac.uk Specific hydroxylated glycoside derivatives with an N-methylated quinazolinone core demonstrated excellent potency against EGFR, with IC₅₀ values as low as 0.31 µM. tees.ac.uk Furthermore, modifying the 4-anilinoquinazoline scaffold, as seen in 4-pyrrylamino quinazoline derivatives, has led to compounds with enhanced cytotoxicity and potent EGFR inhibitory activity. mdpi.com

Table 1: EGFR Inhibitory Activity of Selected Quinazoline Analogs

Compound Description Target IC₅₀ (µM) Reference
N-benzyl substituted quinazolin-4(3H)-one (2i) EGFR 0.097 ± 0.019 mdpi.com
N-benzyl substituted quinazolin-4(3H)-one (2h) EGFR 0.102 ± 0.014 mdpi.com
N-benzyl substituted quinazolin-4(3H)-one (3h) EGFR 0.128 ± 0.016 mdpi.com
Hydroxylated glycoside quinazolinone (13) EGFR 0.31 ± 0.06 tees.ac.uk
Hydroxylated glycoside quinazolinone (11) EGFR 0.35 ± 0.11 tees.ac.uk
Erlotinib (Reference) EGFR 0.056 ± 0.012 mdpi.com
Erlotinib (Reference) EGFR 0.22 ± 0.05 tees.ac.uk

Kinase Inhibition: Aurora and FLT3 Kinases

Aurora kinases (A, B, and C) are serine/threonine kinases essential for mitotic progression, and their overexpression is common in many cancers. nih.govCurrent time information in Bangalore, IN. FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase crucial for the development of hematopoietic cells, and its mutation is a key driver in acute myeloid leukemia (AML). Current time information in Bangalore, IN. The quinazoline framework is a core component of compounds designed to inhibit these kinases. lew.ro

A quinazoline derivative, BPR1K871, was identified as a potent dual inhibitor of both Aurora and FLT3 kinases. Current time information in Bangalore, IN.lew.ro This compound demonstrated significant inhibitory activity against Aurora A (AURKA), Aurora B (AURKB), and FLT3, with IC₅₀ values in the low nanomolar range. Current time information in Bangalore, IN. Through detailed structure-activity relationship (SAR) studies, researchers were able to fine-tune the quinazoline scaffold to create selective Aurora inhibitors, selective FLT3 inhibitors, or potent dual inhibitors like BPR1K871. lew.ro Other research efforts have led to the development of quinazolin-4(3H)-one derivatives that effectively inhibit Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Additionally, quinazolin-4-one based hydroxamic acids have been designed as dual PI3K/HDAC inhibitors that show efficacy in FLT3-resistant AML cell lines. lew.ro

Table 2: Aurora and FLT3 Kinase Inhibitory Activity of Quinazoline Analogs

Compound Target IC₅₀ (nM) Reference
BPR1K871 AURKA 22 Current time information in Bangalore, IN.
BPR1K871 AURKB 13 Current time information in Bangalore, IN.
BPR1K871 FLT3 19 Current time information in Bangalore, IN.lew.ro
Quinazoline 4 AURKA 4.9 lew.ro
Quinazoline 4 FLT3 127 lew.ro

Kinase Inhibition: Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, essential for the synthesis of nucleotides and amino acids. Its inhibition disrupts DNA synthesis, making it a target for anticancer and antimicrobial agents. dergipark.org.tr Various quinazoline-based compounds have been reported as effective DHFR inhibitors. dergipark.org.tr

Studies on 2,4-diaminoquinazolines have indicated their potential mechanism of action involves DHFR inhibition. Furthermore, 2-substituted-mercapto-quinazolin-4(3H)-one analogs have been a focus of research as DHFR inhibitors. dergipark.org.tr Certain quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against both bacterial and human DHFR. For example, compound 3e from one study was more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR and also showed significant inhibition of human DHFR with an IC₅₀ value of 0.527 µM. Molecular docking studies suggest that some quinazoline derivatives exert their biological effects primarily through the inhibition of DHFR.

Table 3: DHFR Inhibitory Activity of Selected Quinazolinone Analogs

Compound Target IC₅₀ (µM) Reference
Compound 3e Human DHFR 0.527 ± 0.028
Compound 3e E. coli DHFR 0.158 ± 0.01
Compound 3d S. aureus DHFR 0.769 ± 0.04
Methotrexate (Reference) Human DHFR 0.118 ± 0.006
Trimethoprim (Reference) E. coli DHFR* 0.226 ± 0.014

Other Enzyme Targets (e.g., Cholinesterase, Carbonic Anhydrase)

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that catalyze the hydration of carbon dioxide and are involved in various physiological and pathological processes, including tumorigenesis. Several quinazoline-based derivatives have been developed as inhibitors of various CA isoforms, particularly the tumor-associated hCA IX and XII. Anilinoquinazoline-sulfonamides have been designed as dual inhibitors of both CA (IX/XII) and EGFR. One such compound, 10b, showed potent inhibition of hCA IX and hCA XII with Kᵢ values of 38.4 nM and 8.9 nM, respectively. Other research has produced quinazolinone analogs with significant inhibitory activity against human carbonic anhydrase-II (hCA-II).

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease. Various quinazolin-4(3H)-one and 2,3-dihydroquinazolin-4(1H)-one derivatives have been synthesized and evaluated as cholinesterase inhibitors. Some compounds showed dual inhibition of both AChE and BChE, with activities in the micromolar range. For example, a quinazolin-4(3H)-one derivative (compound 3j) with 3-methoxy-4-hydroxy substitutions on a phenyl ring at C-2 showed potent AChE inhibition with an IC₅₀ of 4.2 µM. Another study on quinazoline-triazole hybrids identified a potent AChE inhibitor with an IC₅₀ of 2.6 µM. arabjchem.org

Table 4: Inhibitory Activity of Quinazoline Analogs Against Other Enzymes

Compound Description Target IC₅₀ (µM) Reference
Quinazolin-4(3H)-one derivative (3j) AChE 4.2 ± 0.13
Quinazolin-4(3H)-one derivative (3j) BChE 12.7 ± 1.44
2,3-dihydroquinazolin-4(1H)-one (6d) AChE 4.8 ± 1.01
2,3-dihydroquinazolin-4(1H)-one (6d) BChE 11.1 ± 1.15
Quinazoline-triazole hybrid (Compound I) AChE 2.6 ± 0.19 arabjchem.org
Anilinoquinazoline-sulfonamide (10b) hCA IX 0.0384 (Kᵢ)
Anilinoquinazoline-sulfonamide (10b) hCA XII 0.0089 (Kᵢ)

Molecular Binding Modes and ATP Pocket Interactions

The primary mechanism by which many quinazoline-based kinase inhibitors function is through interaction with the ATP-binding pocket of the target enzyme. lew.ro The quinazoline ring serves as a scaffold that mimics the adenine moiety of ATP, enabling it to occupy the nucleotide-binding site. arabjchem.org

Competitive Binding Mechanisms

Molecular docking and kinetic studies have revealed that quinazoline derivatives often act as ATP-competitive inhibitors. mdpi.com For example, molecular docking analysis of certain quinazolin-4(3H)-one derivatives showed that they act as ATP competitive type-I inhibitors against EGFR kinase. mdpi.com In this binding mode, the inhibitor directly competes with endogenous ATP for binding to the kinase's active site. The quinazoline core typically forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor. Substituents on the quinazoline ring then extend into adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity. arabjchem.org

However, not all quinazoline analogs follow a purely competitive mechanism. The same study that identified competitive EGFR inhibitors also found that these compounds could act as ATP non-competitive type-II inhibitors against other kinases, such as CDK2. mdpi.com Similarly, a series of 2-(quinazolin-4-ylamino)- nih.govbenzoquinone derivatives were found to be non-ATP-competitive inhibitors of VEGFR-2, acting as irreversible inhibitors through covalent bond formation with a cysteine residue near the active site. This highlights the versatility of the quinazoline scaffold, where modifications can alter the binding mode from reversible, competitive inhibition to irreversible, covalent interaction.

Identification of Key Residue Interactions (e.g., Met793 and Lys745 for EGFR)

The interaction between quinazoline-based compounds and their target enzymes, particularly Epidermal Growth Factor Receptor (EGFR), is defined by specific molecular contacts within the ATP-binding pocket. The quinazoline scaffold serves as a versatile template for inhibitors, with its nitrogen atoms playing a crucial role in forming hydrogen bonds with key amino acid residues in the hinge region of the kinase.

A pivotal interaction for many 4-anilino-quinazoline inhibitors is the formation of a hydrogen bond between the N-1 atom of the quinazoline ring and the backbone amide of Met793 in the hinge region of EGFR. This anchoring interaction is a cornerstone of the binding mode for first-generation EGFR inhibitors like gefitinib (B1684475). The 4-anilino moiety extends from this anchor point into a hydrophobic pocket at the back of the ATP-binding cleft.

In addition to the interaction with Met793, the residue Lys745 is also critical for binding. Molecular docking studies of various quinazoline analogs reveal that hydrogen bonds can form between Lys745 and substituents on the quinazoline core. For instance, analogs with oxygen-containing substituents at the 6 and 7-positions of the quinazoline ring can form hydrogen bonds with the side chain of Lys745. Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives, which are analogous structures, have been shown to form two crucial hydrogen bonds with both Met793 and Lys745.

Hydrophobic interactions further stabilize the binding of these compounds. Residues such as Leu718 , Met793 , and Phe795 in the EGFR active site contribute to the affinity of these inhibitors through these non-polar interactions. The design of dual EGFR/HER2 inhibitors has also highlighted the importance of these interactions, with modeling studies showing that potent compounds establish a key hydrogen bond with the hinge residue Met793. This collection of hydrogen bonds and hydrophobic contacts collectively accounts for the potent inhibitory activity of quinazoline derivatives against EGFR.

Table 1: Key Residue Interactions for Quinazoline Analogs with EGFR
Interacting ResidueType of InteractionRole in BindingReference
Met793 Hydrogen BondAnchors the quinazoline core to the hinge region of the kinase.
Met793 Hydrophobic InteractionStabilizes the inhibitor within the active site.
Lys745 Hydrogen BondInteracts with substituents on the quinazoline ring, enhancing affinity.
Leu718 Hydrophobic InteractionContributes to the overall stability of the inhibitor-enzyme complex.
Phe795 Hydrophobic InteractionProvides additional stabilizing hydrophobic contacts.

Modulation of Cellular Pathways

Anti-angiogenic Effects (e.g., Suppression of VEGF-induced endothelial cell migration)

Quinazoline derivatives, including 2-(Quinazolin-4-ylamino)ethanol and its analogs, have demonstrated significant anti-angiogenic properties by targeting key signaling pathways involved in the formation of new blood vessels. A primary mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical receptor tyrosine kinase in angiogenesis.

VEGF, a potent pro-angiogenic factor, triggers endothelial cell proliferation, migration, and differentiation by binding to and activating VEGFR-2. Certain 2,4-disubstituted quinazoline derivatives have been shown to potently inhibit VEGFR-2 kinase activity. This inhibition directly blocks the downstream signaling cascade, including the Akt/mTOR/p70s6k pathway, which is crucial for new blood vessel formation. Studies have confirmed that treatment with these compounds leads to a significant downregulation of both VEGF and VEGFR-2 expression in human umbilical vein endothelial cells (HUVECs).

The functional consequences of this inhibition are a marked suppression of key angiogenic processes. For instance, quinazoline derivatives effectively inhibit VEGFA-induced migration and invasion of endothelial cells. They also disrupt the ability of these cells to form capillary-like structures (tube formation) in vitro and suppress the sprouting of new vessels from existing ones, as demonstrated in ex vivo aortic ring assays. The anti-angiogenic potential of some quinazoline analogs has been shown to be comparable to established multi-RTK inhibitors like sunitinib (B231) in chick chorioallantoic membrane (CAM) angiogenesis assays. This activity stems from their ability to act as dual or multi-target inhibitors, affecting not only VEGFR-2 but also other receptors like EGFR that contribute to tumor angiogenesis.

Table 2: Anti-Angiogenic Activity of Quinazoline Derivatives
Compound TypeTargetCellular EffectAssay ModelReference
2,4-Disubstituted QuinazolineVEGFR-2Inhibition of VEGFR-2 activation, downregulation of VEGF/VEGFR-2HUVECs
Quinazoline DerivativeVEGFR-2Suppression of cell migration, invasion, and tube formationHUVECs
Quinazoline AnalogVEGFR-2Inhibition of new vessel sproutingMouse Aortic Ring
4-Anilino-quinazolineVEGFR-2 / EGFRInhibition of vessel sprouting, induction of avascular zoneCAM Assay

Cell Cycle Regulation (e.g., G2/M phase arrest)

A significant mechanism through which quinazoline compounds exert their anti-proliferative effects is by disrupting the normal progression of the cell cycle. Numerous studies have shown that various quinazoline and quinazolinone derivatives can induce cell cycle arrest, most notably at the G2/M checkpoint.

The transition from the G2 phase to mitosis (M phase) is a critical control point, regulated by the cyclin B/CDK1 complex. Treatment of cancer cells with certain quinazoline derivatives leads to a significant accumulation of cells in the G2/M phase, preventing them from entering mitosis and thus halting cell division. For example, a novel quinazoline derivative, compound 18, was found to dose-dependently increase the percentage of MGC-803 gastric cancer cells in the G2/M phase. Similarly, other quinazolinone derivatives have been reported to induce G2/M arrest in human oral cancer cells, HT29 colon cancer cells, and A431 epidermoid carcinoma cells. This arrest is often associated with molecular changes such as the upregulation of cyclin B.

While G2/M arrest is a common finding, some quinazoline analogs can induce arrest at other phases of the cell cycle. For instance, certain 2-phenylquinazolin-4(3H)-one derivatives have been shown to cause cell cycle arrest in the G0/G1 phase in HeLa cells. This indicates that the specific structural features of the quinazoline derivative can influence which checkpoint of the cell cycle is targeted.

Table 3: Cell Cycle Regulation by Quinazoline Derivatives
Compound ClassCell LinePhase of ArrestAssociated Molecular EventsReference
Quinazoline DerivativeMGC-803 (Gastric Cancer)G2/M-
Quinazolinone DerivativeMDA-MB-231 (Breast Cancer)G2/M-
Quinazolinone DerivativeOSCC (Oral Cancer)G2/MUpregulation of Cyclin B
2-Phenylquinazolin-4(3H)-oneA431 (Epidermoid Carcinoma)S or G2/M-
2-Phenylquinazolin-4(3H)-oneHeLa (Cervical Cancer)G0/G1-
Quinazoline Derivative (WYK431)BGC823 (Gastric Cancer)G2/MRelated to CDK1 and CDC25C

Apoptosis Induction Mechanisms (e.g., Caspase activation)

Inducing programmed cell death, or apoptosis, is a primary goal of cancer chemotherapy and a key mechanism of action for many quinazoline-based compounds. These molecules can trigger apoptosis through the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program.

A central event in apoptosis is the activation of initiator caspases, such as caspase-9 (involved in the intrinsic pathway) and caspase-8 (involved in the extrinsic pathway), which in turn activate executioner caspases like caspase-3 and caspase-7. Studies on various quinazoline derivatives have demonstrated their ability to activate these key caspases. For example, the quinazoline derivative WYK431 was shown to induce apoptosis in gastric cancer cells through the activation of caspase-9 and caspase-3. Other quinazolinone–benzenesulfonamide hybrids have been found to activate caspases 3, 8, and 9 in colon cancer cells.

The activation of executioner caspases leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. One such critical substrate is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by activated caspase-3 is a widely recognized marker of apoptosis. Research has confirmed that treatment with quinazoline derivatives leads to increased levels of cleaved PARP, alongside changes in the expression of Bcl-2 family proteins, which regulate the intrinsic apoptotic pathway. Specifically, these compounds can decrease the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 while increasing the expression of pro-apoptotic proteins like Bax.

Table 4: Apoptosis Induction by Quinazoline Derivatives
Compound ClassKey MechanismActivated CaspasesDownstream EventsReference
4-Arylamino-quinazolinesCaspase Cascade ActivationCaspase-3Induction of Apoptosis
Quinazoline Derivative (WYK431)Intrinsic Pathway ActivationCaspase-9, Caspase-3-
Quinazolinone-benzenesulfonamideCaspase ActivationCaspase-3, Caspase-8, Caspase-9-
Quinazoline DerivativeBcl-2 Family Modulation-Upregulation of Bax, Downregulation of Bcl-2, PARP Cleavage
Quinazoline Analog (ML240)Caspase ActivationCaspase-3, Caspase-7Induction of Apoptosis

Modulation of Inflammatory Pathways

In addition to their anticancer activities, quinazoline and quinazolinone scaffolds are recognized for their ability to modulate inflammatory pathways. Chronic inflammation is closely linked to the development and progression of various diseases, including cancer. The anti-inflammatory effects of these compounds are often attributed to their inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Studies have evaluated 2,3-diaryl-4(3H)-quinazolinones for their ability to inhibit COX-2. Certain derivatives in this class showed moderate COX-2 inhibition, which correlated with mild anti-inflammatory activity in carrageenan-induced rat paw edema assays, a standard in vivo model for inflammation.

The anti-inflammatory potential of quinazoline derivatives has been explored across various structural templates. For instance, novel 4-amino quinazoline derivatives have been designed and synthesized, with compounds like N-(4-fluorophenyl)quinazolin-4-amine showing potent anti-inflammatory activity. Furthermore, some quinazoline derivatives that exhibit significant cytotoxic activity against cancer cells have also been evaluated for their anti-inflammatory properties, suggesting a potential dual role in targeting both malignancy and associated inflammation.

Table 5: Anti-Inflammatory Activity of Quinazoline Analogs
Compound ClassTarget/MechanismIn Vivo/In Vitro ModelFindingReference
2,3-Diaryl-4(3H)-quinazolinonesCOX-2 InhibitionColorimetric COX-2 AssayModerate COX-2 inhibition.
2,3-Diaryl-4(3H)-quinazolinonesAnti-inflammatoryCarrageenan-induced rat paw edemaMild anti-inflammatory activity.
4-Amino Quinazoline DerivativesAnti-inflammatoryNot SpecifiedPotent anti-inflammatory activity observed.
Cytotoxic Quinazoline DerivativesAnti-inflammatoryCarrageenan-induced rat paw edemaModerate anti-inflammatory activity observed.

Potential for Multitarget Activity

A significant advantage of the quinazoline scaffold in drug design is its potential for multitarget activity. Rather than inhibiting a single molecular target, many quinazoline-based compounds can simultaneously modulate the activity of several key proteins involved in cancer progression, such as multiple receptor tyrosine kinases (RTKs). This multitargeted approach is a promising strategy to enhance therapeutic efficacy and overcome drug resistance mechanisms that can arise from the inhibition of a single pathway.

Analogs of this compound have been specifically designed as dual or multi-kinase inhibitors. For example, by combining the quinazoline core with other pharmacophores like thiourea (B124793), researchers have developed potent dual inhibitors of both EGFR and VEGFR-2. These two receptors play critical but distinct roles in tumor growth (EGFR) and angiogenesis (VEGFR-2), and inhibiting both can provide a more comprehensive antitumor effect.

The scope of multitarget activity extends beyond these two receptors. Certain quinazoline derivatives have been identified as potent inhibitors of a panel of intracellular targets, including microtubules, EGFR, VEGFR-2, and Platelet-Derived Growth Factor Receptor-β (PDGFR-β). Other quinazolin-4(3H)-one derivatives have demonstrated good inhibitory activity against a range of protein kinases critical for cell cycle progression and signaling, such as Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), EGFR, and VEGFR-2. This capacity to interact with multiple targets suggests that quinazoline-based agents can disrupt several oncogenic pathways simultaneously, highlighting their potential as robust anticancer therapeutics.

Table 6: Multitarget Activity of Quinazoline Derivatives
Compound ClassPrimary TargetsOther TargetsTherapeutic RationaleReference
Quinazoline-Thiourea AnalogsEGFR, VEGFR-2-Simultaneous inhibition of tumor growth and angiogenesis.
Quinazoline DerivativesMicrotubules, EGFR, VEGFR-2PDGFR-βAffecting cell division, tumor growth, and angiogenesis.
Quinazolin-4(3H)-onesCDK2, HER2, EGFR, VEGFR-2-Broad inhibition of key cancer-related tyrosine kinases.
2,4-Disubstituted QuinazolinesEGFRAntimicrobial TargetsDual action against cancer and microbial infections.

Structure Activity Relationship Sar Studies of 2 Quinazolin 4 Ylamino Ethanol Derivatives

Influence of Substituents on the Quinazoline (B50416) Ring at Position 2

The substituent at the 2-position of the quinazoline ring plays a critical role in modulating the biological activity of 2-(quinazolin-4-ylamino)ethanol derivatives. Research has shown that both the nature and size of the substituent at this position can significantly impact the compound's potency.

For instance, in the context of anticancer activity, the introduction of a phenyl group at the C-2 position has been identified as a key requirement for the inhibition of breast cancer resistance protein (BCRP), a transporter associated with multidrug resistance. nih.gov Further modifications, such as the addition of a thiazole (B1198619) group at this position, have been found to be more active than derivatives with nicotinic or nitrobenzoic acid substituents. nih.gov In some series, compounds with an electron-releasing substituent at the 2-position of dihydropyrazolo[1,5-c]quinazolines demonstrated increased inhibitory activity against topoisomerase II. nih.gov

In the realm of antimicrobial agents, the presence of a methyl, amine, or thiol group at the 2-position is considered essential for activity. nih.gov SAR studies on certain quinazolinone derivatives revealed that a phenyl ring at the 2-position is crucial for effective dihydrofolate reductase (DHFR) inhibition, with electron-donating groups at the para position of this phenyl ring leading to decreased inhibitory potential. rsc.org Conversely, another study on 2-(chloromethyl)-3-(...)-quinazoline-4(3H)-ones indicated that methoxy (B1213986) and methyl-substituted phenyl rings at a linked moiety enhanced antibacterial profiles compared to other electron-donating or withdrawing groups. nih.gov

The anti-inflammatory potential is also influenced by C-2 substituents. In one study, 2,3-disubstituted quinazolones, where the 2-position was substituted with an alkyl or substituted alkyl group, played a prominent role in exhibiting anti-inflammatory activity. tsijournals.com

Position 2 Substituent Biological Activity Key Findings Reference
Phenyl groupAnticancer (BCRP inhibition)Essential requirement for BCRP inhibition. nih.gov
Thiazole groupAnticancerMore active than nicotinic or nitrobenzoic acid substituents. nih.gov
Electron-releasing groupAnticancer (Topo II inhibition)Increased inhibitory activity in dihydropyrazolo[1,5-c]quinazolines. nih.gov
Methyl, Amine, or Thiol groupAntimicrobialConsidered essential for antimicrobial activities. nih.gov
Phenyl groupAntimicrobial (DHFR inhibition)Essential for effective DHFR inhibition. rsc.org
Alkyl or substituted alkyl groupAnti-inflammatoryProminent role in anti-inflammatory activity. tsijournals.com

Impact of Substitutions at the 4-Position (Aminoethanol Moiety)

Modifications to the 4-aminoethanol moiety of the quinazoline scaffold are pivotal in defining the pharmacological profile of these derivatives. The amino group at the 4-position is a common feature in many biologically active quinazolines, and its substitution pattern significantly influences activity. nih.govscirp.org

In the development of anticancer agents, 4-anilinoquinazoline (B1210976) derivatives are a major class of epidermal growth factor receptor (EGFR) inhibitors. mdpi.com The substitution on the aniline (B41778) ring is critical; for example, electron-withdrawing groups like fluoro, bromo, or chloro are advantageous for antiproliferative activity. mdpi.com Specifically, meta-substituents such as nitro, hydroxyl, trifluoromethyl, or cyano on the aniline group are often more suitable than ortho-substituents for BCRP inhibition. nih.gov In a series of new aurak.ac.aenih.govnih.govtriazolo[4,3-c]quinazolines, substituting the core with different amines at this position affected cytotoxic activity, with propylamine (B44156) showing greater potency than ethanolamine (B43304), dimethylamine, morpholine, or cyclohexylamine, suggesting that bulky amine structures can have a negative impact. plos.org

The aminoethanol side chain itself has been a focus of modification. A study on 4-aminoquinazoline derivatives as opioid receptor like-1 (ORL1) antagonists explored various substitutions, highlighting the importance of this moiety for receptor interaction. scirp.org For antimicrobial activity, the presence of an amine or substituted amine at the 4th position has been shown to improve efficacy. nih.gov

Significance of Substituents at Positions 6 and 7 of the Quinazoline Nucleus

The 6- and 7-positions of the quinazoline ring are critical sites for substitution, with modifications at these positions profoundly influencing the biological activity, particularly in the context of anticancer agents. mdpi.com Many potent kinase inhibitors feature substitutions at these positions. mdpi.comnih.gov

For anticancer activity, the presence of a basic side chain at position 6 or 7 has been shown to play a significant role in determining cytotoxicity. aurak.ac.aenih.gov For instance, 6,7-dialkoxy substitution, such as the 6,7-dimethoxy pattern, is considered optimal in some series of cytotoxic quinazolines. researchgate.net Compounds with a 2-methoxy ethoxy substituent at both positions 6 and 7 have exhibited potent anticancer activity. nih.gov The introduction of bulky substituents at these positions can also increase potency. mdpi.com In contrast, for some topoisomerase inhibitors, bromo, methyl, and methoxy substitutions at the C-2 of an arylamino group attached to C-6 of the quinazoline increased activity, while substitution at C-4 of that same arylamino group decreased it. nih.gov Furthermore, substitution with an electron-withdrawing chloro or bromo moiety at position 6 or 7 yielded more potent anti-MRSA quinazolines compared to those with methyl- or methoxy-substituents. google.com

In the context of anti-inflammatory activity, substitution with a chlorine atom at C-6 and a methyl group at C-8 showed good activity in one series of compounds. encyclopedia.pubmdpi.com This highlights that while positions 6 and 7 are often discussed together, individual substitutions at these and other positions on the benzene (B151609) ring of the quinazoline core can be significant. mdpi.comnih.gov

Position 6/7 Substituent Biological Activity Key Findings Reference
Basic side chainAnticancerPlays a significant role in cytotoxicity. aurak.ac.aenih.gov
6,7-DimethoxyAnticancerOptimal for cytotoxic activity in some series. researchgate.net
6,7-di-(2-methoxy ethoxy)AnticancerExhibited potent activity. nih.gov
Bulky groupsAnticancerIncreased potency. mdpi.com
Chloro or BromoAntimicrobial (anti-MRSA)More potent than methyl or methoxy analogues. google.com
6-Chloro, 8-MethylAnti-inflammatoryShowed good activity. encyclopedia.pubmdpi.com

Role of Additional Fused or Pendant Heterocyclic Ring Systems

The fusion or attachment of additional heterocyclic rings to the this compound scaffold is a common strategy to enhance and diversify biological activity. This approach can lead to hybrid molecules with novel mechanisms of action or improved potency. aurak.ac.aemdpi.comnih.gov

In anticancer research, fusing a dihydropyrano[c]chromene moiety with an oxa-heterocyclic unit at position 2 of the quinazoline ring has been explored. nih.gov The replacement of a benzene ring with a pyrrole (B145914) ring has also been shown to increase anticancer activity. aurak.ac.aenih.gov The fusion of triazine or tetrazine rings to the quinazoline backbone can result in a marked increase in activity against liver and breast cancer cell lines. scirp.org Similarly, the introduction of a aurak.ac.aenih.govnih.govtriazolo[4,3-c]quinazoline core has yielded compounds with significant cytotoxic and Topo II inhibitory effects. plos.org The addition of a thiazole group at the 2-position has also proven beneficial for anticancer activity. nih.gov

For anti-inflammatory applications, the incorporation of azetidinone and thiazolidinone moieties has been shown to increase the anti-inflammatory potential of quinazolinone derivatives. nih.gov Thiazolidinone derivatives, in particular, demonstrated better anti-inflammatory and analgesic activities compared to their corresponding azetidinones. nih.gov

In the realm of antimicrobial agents, the synthesis of novel quinazolinone derivatives incorporating a pyrimidine (B1678525) ring has been investigated, with the substituents on the attached phenyl ring significantly influencing the antibacterial profile. nih.gov

Computational Approaches to SAR Derivation (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for elucidating the complex relationships between the structure of this compound derivatives and their biological activities. nih.gov QSAR models provide mathematical expressions that correlate chemical structures with biological endpoints, thereby guiding the design of new, more potent compounds. ufv.br

These studies utilize molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. By employing statistical methods like multiple linear regression and genetic algorithms, researchers can build models that predict the activity of novel compounds. nih.govufv.br For example, a QSAR study on quinazoline derivatives with cytotoxic activity against the MCF-7 breast cancer cell line used such methods to establish a relationship between various descriptors and anti-breast cancer activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide three-dimensional contour maps that visualize the regions where steric, electrostatic, or other property changes are likely to influence biological activity. nih.gov One such study on 4(3H)-quinazolinone derivatives targeting thymidylate synthase used molecular docking and CoMFA to develop a robust QSAR model, providing guidelines for structural optimization. nih.gov These computational approaches not only help in understanding the SAR at a molecular level but also facilitate the in silico screening of virtual libraries to identify promising lead compounds for further development. nih.gov

Correlation between Structural Modifications and Spectrum of Biological Activities

Structural modifications to the this compound scaffold have a profound and often predictable impact on the resulting spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity: The 4-anilinoquinazoline framework is a cornerstone for EGFR kinase inhibitors. mdpi.com Substitutions at the C-6 and C-7 positions with small, flexible alkoxy groups (e.g., methoxy) are crucial for high potency. aurak.ac.aenih.gov Modifications at the C-4 position, particularly on the aniline ring, are also critical, with electron-withdrawing groups generally enhancing antiproliferative effects. mdpi.com Fusing additional heterocyclic rings, such as triazoles or pyrroles, can further augment cytotoxicity. aurak.ac.aescirp.orgnih.gov

Antimicrobial Activity: For antibacterial and antifungal properties, SAR studies point to the importance of substitutions at positions 2 and 3 of the quinazolinone ring. nih.gov The presence of a halogen atom, like chlorine or bromine, at position 6 often enhances activity. nih.govgoogle.com The nature of the substituent at C-2 (e.g., methyl, thiol) and the presence of a substituted aromatic ring at position 3 are frequently highlighted as essential for antimicrobial efficacy. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of quinazoline derivatives is also highly dependent on their substitution patterns. The fusion of heterocyclic moieties like thiazolidinones or azetidinones to the core structure can significantly boost anti-inflammatory effects. nih.gov In some series, the presence of a 4-chlorophenyl group on the quinazolinone moiety showed better anti-inflammatory activity than an unsubstituted phenyl group. nih.gov

These correlations underscore a key principle in medicinal chemistry: specific structural motifs are often associated with particular biological activities. By strategically combining these favored substitutions—such as 6,7-dimethoxy groups for anticancer activity, a C-2 thiol for antimicrobial effects, or a C-4 amino substituent for all three—researchers can fine-tune the pharmacological profile of this compound derivatives to develop highly effective and selective therapeutic agents.

Preclinical Investigations of 2 Quinazolin 4 Ylamino Ethanol Analogs

In Vitro Biological Activities in Cell-Based Assays

Antiproliferative Effects in Various Cancer Cell Lines (e.g., HepG2, MCF-7, A549, DU145)

Analogs of 2-(quinazolin-4-ylamino)ethanol have demonstrated notable antiproliferative and cytotoxic effects against a panel of human cancer cell lines, indicating their potential as anticancer agents. The versatility of the quinazoline (B50416) ring allows for substitutions that can be fine-tuned to enhance potency and selectivity against specific cancer types.

Studies have shown that certain 2,3-dihydroquinazolin-4(1H)-one analogs exhibit significant cytotoxicity against prostate cancer cell lines, PC3 and DU145. nih.gov Two compounds from this series, designated C2 and C5, were particularly potent with IC₅₀ values below 15 µM and were also found to inhibit cancer cell adhesion and invasion. nih.gov Further investigation into the mechanism of action revealed that these compounds can disrupt metabolic pathways essential for cancer cell growth, including energy production and amino acid metabolism. nih.gov Similarly, the design of 4-pyrrylamino quinazolines, as analogs of the EGFR inhibitor Gefitinib (B1684475), resulted in derivatives with greatly increased cytotoxicity against the DU145 prostate cancer cell line compared to the parent compound. nih.gov A series of N-(quinazolin-4-yl)sulfonamides also showed activity against DU145 cells, with the most potent compound having an IC₅₀ value of 12.33 µM. researchgate.net

In the context of lung cancer, chalcone-incorporated quinazoline derivatives have been synthesized and evaluated against the A549 human alveolar adenocarcinoma cell line. nih.govsemanticscholar.org Several of these hybrids, including compounds 11f, 11g, 11i, and 11j, displayed potent anticancer activity, with some showing greater potency than the reference drug combretastatin-A4. nih.govsemanticscholar.org For instance, compounds 11g and 11i had IC₅₀ values of 0.10 µM against A549 cells. semanticscholar.org Other research has focused on modifying the quinazoline core to target specific signaling pathways. For example, 4-anilino-quinazoline derivatives bearing a furan-2-yl moiety at the C-6 position showed potent antiproliferative activity against A549 cells. mdpi.com

The MCF-7 breast adenocarcinoma cell line has also been a target for evaluating quinazolinone derivatives. Novel quinazolinone derivatives bearing a quinoxalindione substituent have demonstrated cytotoxic activity against MCF-7 cells. nih.gov Additionally, chalcone-quinazoline hybrids have shown significant activity against this cell line, with compounds 11g and 11j exhibiting IC₅₀ values of 0.17 µM and 0.16 µM, respectively. nih.govsemanticscholar.org

Against the HepG2 human liver cancer cell line, 2-anilino 4-amino substituted quinazolines have been evaluated for their cytotoxicity. researchgate.net Furthermore, a study on 8-nitroquinolin-2(1H)-one derivatives, a related heterocyclic system, used the HepG2 cell line for cytotoxicity assays to determine the selectivity of their antitrypanosomal activity. rsc.org

Compound ClassCell LineActivityReference
2,3-dihydroquinazolin-4(1H)-one analogs (C2, C5)DU145, PC3IC₅₀ < 15 µM nih.gov
4-pyrrylamino quinazolinesDU145Increased cytotoxicity vs. Gefitinib nih.gov
N-(quinazolin-4-yl)sulfonamidesDU145IC₅₀ = 12.33 µM researchgate.net
Chalcone incorporated quinazolines (11g, 11i)A549IC₅₀ = 0.10 µM semanticscholar.org
4-anilino-quinazoline derivativesA549Potent antiproliferative activity mdpi.com
Chalcone incorporated quinazolines (11g, 11j)MCF-7IC₅₀ = 0.17 µM, 0.16 µM semanticscholar.org
Quinazolinone-quinoxalindione hybridsMCF-7Cytotoxic activity nih.gov
2-anilino 4-amino substituted quinazolinesHepG2Cytotoxicity evaluated researchgate.net

Antimicrobial Activity (e.g., Antibacterial, Antifungal against specific strains)

The broad-spectrum antimicrobial potential of quinazoline analogs has been extensively investigated. These compounds have shown efficacy against a variety of bacterial and fungal pathogens, making them promising candidates for the development of new anti-infective agents.

A series of quinazoline-4(3H)-one derivatives were synthesized and evaluated for their antimicrobial activity using the cup plate method. thieme-connect.comacs.org Several compounds in this series (B1, B2, B4, B6, and B8) demonstrated a significant zone of inhibition against the Gram-positive bacterium Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and the fungus Aspergillus niger. Their activity was comparable to the standard drugs ciprofloxacin (B1669076) and fluconazole. thieme-connect.comacs.org

Further studies have explored the incorporation of other bioactive moieties to enhance antimicrobial properties. For instance, new quinazolinone derivatives containing thiourea (B124793) and thiazolidine (B150603) groups exhibited good antibacterial and antifungal activities. mdpi.com These compounds were tested against Escherichia coli (PTCC 1330), Staphylococcus aureus (PTCC 1431), Aspergillus niger (PTCC 5010), and Candida albicans (ATCC 10231), indicating that the addition of these moieties considerably increased the antimicrobial spectrum of the quinazolinone core. mdpi.com

The agricultural sector has also seen the potential of these compounds. A study on quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety revealed noticeable in vitro antibacterial activities against phytopathogenic bacteria. nih.gov Specifically, compounds 6b and 6g showed potent activity against Xanthomonas axonopodis pv. citri with EC₅₀ values of 10.0 and 24.7 μg/mL, respectively. nih.gov

Compound ClassTested OrganismsNotable ActivityReference
Quinazoline-4(3H)-one derivatives (B1, B2, B4, B6, B8)Bacillus subtilis, Escherichia coli, Aspergillus nigerZone of inhibition comparable to ciprofloxacin and fluconazole thieme-connect.comacs.org
Quinazolinones with thiourea and thiazolidine moietiesEscherichia coli, Staphylococcus aureus, Aspergillus niger, Candida albicansGood antibacterial and antifungal activities mdpi.com
Quinazoline thioether derivatives (6b, 6g)Xanthomonas axonopodis pv. citriEC₅₀ values of 10.0 and 24.7 μg/mL nih.gov

Antiviral Activity (e.g., Anti-HIV, Anti-influenza, Anti-Tobacco Mosaic Virus)

The antiviral properties of quinazoline analogs have been explored against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and plant pathogens like the tobacco mosaic virus (TMV).

In the search for new anti-HIV agents, certain 2-aryl-1-(substituted 4-quinazolinyl)-1,4-dihydro-5-oxo-5H-1,3,4-benzotriazepine derivatives, synthesized from a quinazoline core, showed moderate anti-HIV-1 potency. researchgate.net Specifically, compounds 8a and 8b exhibited EC₅₀ values of 40.5 and 52.8 µmol/l, respectively. researchgate.net

Regarding anti-influenza activity, a series of 2,4-disubstituted quinazoline derivatives were synthesized and tested. researchgate.net Structure-activity relationship (SAR) studies identified that compounds such as 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide were among the most active, with an IC₅₀ of less than 10 μM against the influenza virus. researchgate.net

Furthermore, quinazoline derivatives have shown significant potential in agriculture as antiviral agents. A study focused on the synthesis of (quinazolin-4-ylamino)methyl-phosphonates demonstrated their activity against the Tobacco Mosaic Virus (TMV). nih.govacs.org Several of the synthesized compounds displayed weak to good anti-TMV activity, with curative rates ranging from 30.1% to 52.0% in vivo at a concentration of 500 mg/L. nih.govacs.org Compounds 3p and 3v, in particular, exhibited activities comparable to the commercial antiviral agent Ningnanmycin. acs.org Other studies have also reported the antiviral activity of 3-(benzylideneamino)-2-phenyl quinazolin-4(3H)-ones against viruses such as parainfluenza-3, reovirus-1, and Coxsackie virus B4. Additionally, quinazoline derivatives have been investigated as inhibitors of Bovine Viral Diarrhea Virus (BVDV), with one of the most active compounds, 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol, showing an EC₅₀ of 1.7 ± 0.4 μM.

Compound ClassVirusActivityReference
2-aryl-1-(substituted 4-quinazolinyl)-1,4-dihydro-5-oxo-5H-1,3,4-benzotriazepines (8a, 8b)HIV-1EC₅₀ = 40.5, 52.8 µmol/l researchgate.net
2,4-disubstituted quinazoline derivativesInfluenza virusIC₅₀ < 10 μM researchgate.net
(Quinazolin-4-ylamino)methyl-phosphonates (3p, 3v)Tobacco Mosaic Virus (TMV)Curative rates up to 52.0%, comparable to Ningnanmycin nih.govacs.org
2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanolBovine Viral Diarrhea Virus (BVDV)EC₅₀ = 1.7 ± 0.4 μM

Anti-inflammatory Effects

Quinazoline and quinazolinone derivatives have been widely investigated for their anti-inflammatory properties. These compounds have shown the ability to inhibit key mediators of the inflammatory response, suggesting their potential in treating a variety of inflammatory conditions.

Several studies have demonstrated the in vitro anti-inflammatory activity of fluorinated quinazolinone derivatives. These compounds were found to interact with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Similarly, a series of 4-(3H)-quinazolinone derivatives were evaluated for their ability to inhibit protein denaturation, a hallmark of inflammation. nih.gov Among the synthesized compounds, 3-(4-Bromo phenyl)-4-(3H)quinazolinone and 3-(4-methyl phenyl)-4-(3H)quinazolinone exhibited the highest in vitro anti-inflammatory activity. nih.gov

The anti-inflammatory effects of these analogs have also been confirmed in vivo. In a carrageenan-induced rat paw edema model, a common method for screening anti-inflammatory drugs, various quinazoline derivatives have shown significant activity. For example, 2,3-disubstituted quinazolin-4(1H)-one derivatives G1 and G3 exhibited significant anti-inflammatory effects by inhibiting the release of inflammatory mediators like prostaglandins. Another study found that a 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one derivative showed better anti-inflammatory activity (32.5% inhibition) than other compounds in its series.

Furthermore, some quinoline (B57606) and quinazoline derivatives have been investigated as potential disease-modifying antirheumatic drugs (DMARDs). nih.gov One such derivative, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-yl-methyl)quinoline-3-carboxylate (12d), exhibited a potent anti-inflammatory effect in an adjuvant arthritis rat model. nih.gov

Compound ClassAssay/ModelKey FindingsReference
Fluorinated quinazolinone derivativesCOX-2 bindingStrong interactions with COX-2 binding sites
4-(3H)-quinazolinone derivativesProtein denaturationInhibition of protein denaturation nih.gov
2,3-disubstituted quinazolin-4(1H)-one derivatives (G1, G3)Carrageenan-induced rat paw edemaSignificant inhibition of inflammatory mediators
Thiazolidinone-substituted quinazolin-4-oneCarrageenan-induced rat paw edema32.5% inhibition of edema
Quinoline derivative (12d)Adjuvant arthritis rat modelPotent anti-inflammatory effect nih.gov

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for novel antimalarial agents. Quinazoline and quinazolinone derivatives have emerged as a promising class of compounds in this area, with many analogs demonstrating potent activity against various stages of the malaria parasite's lifecycle.

A significant body of research has focused on optimizing the 2-anilino quinazoline scaffold. researchgate.net These efforts have led to the development of lead compounds with potent activity against asexual stages of P. falciparum, including multidrug-resistant strains. For example, analogs were developed that possessed EC₅₀ values ranging from 25 to 35 nM. These compounds were also found to be orally efficacious in a murine model of malaria. researchgate.net

Other modifications of the quinazoline core have also yielded promising results. Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have shown high potency against four clones of P. falciparum (D-6, RCS, W-2, and TM91C235), with 50% inhibitory concentrations of approximately 0.01 ng/ml. rsc.org A series of 2,3-substituted quinazolin-4(3H)-one derivatives, designed based on the structure of the natural antimalarial febrifugine, also exhibited antimalarial activity against Plasmodium berghei in mice. researchgate.net

Furthermore, quinazolinone-2-carboxamide derivatives have been identified as novel, orally efficacious antimalarials. Structure-activity relationship studies led to the identification of a potent inhibitor, 19f, which was 95-fold more potent than the original hit compound and active against laboratory-resistant strains of malaria. In another study, some 3-aryl-2-styryl substituted-4(3H)-quinazolinones showed good antimalarial activity, with compounds 8 and 10 demonstrating percent suppression of 70.01% and 74.18%, respectively, in mice infected with Plasmodium berghei.

Compound ClassParasite Strain(s)ActivityReference
2-anilino quinazoline analogsP. falciparum (including multidrug-resistant strains)EC₅₀ values of 25-35 nM
Pyrrolo[3,2-f]quinazoline-1,3-diamine derivativesP. falciparum (D-6, RCS, W-2, TM91C235)IC₅₀ ≈ 0.01 ng/ml rsc.org
2,3-substituted quinazolin-4(3H)-one derivativesP. bergheiActive in vivo researchgate.net
Quinazolinone-2-carboxamide derivative (19f)P. falciparum (resistant strains)95-fold more potent than hit compound
3-aryl-2-styryl substituted-4(3H)-quinazolinones (8, 10)P. berghei70.01% and 74.18% suppression

Antitrypanosome Activity

Trypanosomiasis, including Chagas disease and African sleeping sickness, is a group of neglected tropical diseases caused by parasites of the Trypanosoma genus. The search for new, effective, and less toxic treatments has led to the investigation of quinazoline derivatives as potential antitrypanosomal agents.

Recent studies have identified quinazoline compounds with promising activity against Trypanosoma cruzi and Trypanosoma brucei. A series of quinazoline analogs were evaluated for their ability to inhibit cruzain and TbrCATL, essential cysteine proteases in these parasites. This structure-based design approach led to the discovery of compounds with low micromolar inhibition of the target enzymes and cidal activity against T. cruzi and T. brucei. For example, the addition of a para-chlorophenyl substituent to the quinazoline ring improved potency by 3-fold against cruzain (IC₅₀ = 2.4 ± 0.2 μM) and 5-fold against TbrCATL (IC₅₀ = 3 ± 3 μM).

Another study screened a library of 2-quinazolinone derivatives for their activity against T.b. brucei. researchgate.net Seven compounds were identified that exhibited antitrypanosomal activity in the range of 0.093–45 µM without significant cytotoxicity. Compound 14 was the most active, with an IC₅₀ value of 0.093 µM. researchgate.net

Furthermore, a previously unidentified series of quinazoline compounds demonstrated potential against Trypanosoma cruzi, Trypanosoma brucei, and Leishmania donovani. thieme-connect.com A lead compound from this series showed partial efficacy in a mouse model of acute Chagas disease, and its mechanism of action was linked to the inhibition of lysyl-tRNA synthetase. thieme-connect.com Dihydroquinazoline analogs have also been identified as a novel class of T. brucei trypanothione (B104310) reductase inhibitors, a genetically validated drug target.

Compound ClassTarget/OrganismActivityReference
Quinazoline analogsCruzain (from T. cruzi)IC₅₀ = 2.4 ± 0.2 μM (for para-chloro derivative)
Quinazoline analogsTbrCATL (from T. brucei)IC₅₀ = 3 ± 3 μM (for para-chloro derivative)
2-Quinazolinone derivativesT.b. bruceiIC₅₀ range of 0.093–45 µM researchgate.net
Quinazoline compoundsT. cruzi, T. bruceiActive against multiple trypanosomatid parasites thieme-connect.com
Dihydroquinazoline analogsT. brucei trypanothione reductaseNovel class of inhibitors

In Vivo Efficacy in Animal Models (Mechanistic Observations)

The therapeutic potential of quinazoline derivatives has been explored in various preclinical animal models, revealing mechanistic insights into their efficacy in oncology and infectious diseases. These studies are crucial for establishing proof-of-concept before any clinical consideration.

The in vivo anticancer activity of quinazoline-based compounds has been demonstrated in xenograft models. For instance, a study involving quinazolin-2,4-dione-based hydroxamic acids investigated their efficacy in a non-small cell lung cancer mouse model. One promising compound, 3d , a selective histone deacetylase-6 (HDAC6) inhibitor, was evaluated for its ability to potentiate the antitumor effects of paclitaxel (B517696). nih.gov When administered orally, compound 3d in combination with paclitaxel resulted in a significant tumor growth inhibition of 67.5% in a xenograft syngeneic mouse model. nih.gov This highlights the potential of quinazoline analogs to enhance the efficacy of existing chemotherapy agents.

Research into other quinazolin-4(3H)-one derivatives has also shown potent cytotoxicity against various cancer cell lines, such as MCF7 (breast cancer) and A2780 (ovarian cancer). nih.gov While these initial evaluations are in vitro, they form the basis for selecting candidates for further in vivo xenograft studies. nih.gov For example, derivatives 2i and 3i showed excellent cytotoxicity and were identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an important target in cancer therapy. nih.gov

Table 1: Efficacy of Quinazoline Analogs in Cancer Xenograft Models

CompoundCancer ModelObservationReference
Compound 3d (a quinazolin-2,4-dione-based hydroxamic acid)Non-Small Cell Lung Cancer (syngeneic xenograft)Potentiated paclitaxel antitumor activity, resulting in 67.5% tumor growth inhibition. nih.gov

Analogs of this compound have demonstrated significant efficacy in various animal models of parasitic diseases, including malaria and trypanosomiasis.

In the context of malaria, the optimization of 2-anilino quinazolines led to the development of compounds with potent oral efficacy in a 4-day murine model of the disease. acs.orgresearchgate.net These lead compounds were effective against multidrug-resistant strains of Plasmodium falciparum and were shown to arrest the parasite's growth at the ring stage of its asexual lifecycle. acs.orgresearchgate.net

For Chagas disease, caused by Trypanosoma cruzi, a collaborative virtual screening effort identified a series of 2-(pyridin-2-yl)quinazolines with in vivo efficacy. acs.org Specifically, compound 85 from this series demonstrated a clear reduction of parasitemia in a murine infection model, confirming the therapeutic potential of this chemical scaffold against trypanosomal infections. acs.org

Furthermore, various N²,N⁴-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated against Leishmania donovani and Leishmania amazonensis. acs.org This research led to the identification of compounds with potent activity in the high nanomolar to single-digit micromolar range. acs.org For instance, compound 15 (an N²-benzylquinazoline-2,4-diamine) was the most potent against L. donovani with an EC₅₀ of 150 nM. acs.org

Table 2: Efficacy of Quinazoline Analogs in Parasitic Infection Models

Compound SeriesParasiteModelObserved EfficacyReference
2-Anilino QuinazolinesPlasmodium falciparumMurine malaria modelOrally efficacious in a 4-day disease burden model. acs.orgresearchgate.net
Compound 85 (2-(pyridin-2-yl)quinazoline)Trypanosoma cruziMurine infection modelClear reduction of parasitemia. acs.org
Compound 15 (N²-benzylquinazoline-2,4-diamine)Leishmania donovaniIntracellular amastigotesEC₅₀ of 150 nM. acs.org

The development of clinically viable drugs requires not only efficacy but also favorable pharmacokinetic properties. Studies on this compound analogs have included assessments of their metabolic stability and membrane permeability.

The metabolic stability of quinazoline derivatives is a key factor in their optimization. In vitro metabolism is often assessed using liver microsomes from different species, including human and mouse. researchgate.net For a series of quinazolinamine derivatives developed as inhibitors of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), several compounds, including 4–5 , 22–24 , and 27 , showed improved metabolic stability compared to the known inhibitor Ko143. researchgate.net

In another study, a quinazolin-4-one based hydroxamic acid, 19b , displayed low to moderate metabolic stability in liver cytosol from three different species. nih.gov However, an analog, 46b , showed significantly better stability in rat liver microsome (RLM) and cytosol assays, indicating that structural modifications can substantially improve metabolic profiles. nih.gov

Table 3: Metabolic Stability of Quinazoline Analogs

CompoundAssay SystemFindingReference
Compounds 4–5, 22–24, 27Not specifiedImproved metabolic stability compared to Ko143. researchgate.net
Compound 19bLiver Cytosol (Human, Mouse, Rat)Low (t₁/₂ < 30 min) to moderate (30 < t₁/₂ < 60 min) stability. nih.gov
Compound 46bRat Liver Microsomes (RLM) and CytosolSignificantly better stability compared to compound 19b. nih.gov

A compound's ability to permeate cellular membranes is critical for its absorption and distribution. The Caco-2 cell monolayer assay is a standard in vitro model for predicting intestinal permeability. A study on the dual PI3K/HDAC inhibitor 19b found it to have low permeability in this assay. nih.gov The study also revealed an efflux ratio of 11, suggesting that the compound is actively transported out of cells by efflux pumps, which could limit its oral bioavailability. nih.gov This kind of data is vital for guiding further chemical modifications to enhance drug absorption and efficacy.

Conclusion and Future Perspectives in the Research of 2 Quinazolin 4 Ylamino Ethanol

Summary of Key Academic Findings and Contributions

Currently, dedicated academic research focusing exclusively on 2-(Quinazolin-4-ylamino)ethanol is limited. Its chemical identity is well-defined, possessing a molecular formula of C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol . cymitquimica.com The structure features a quinazoline (B50416) ring system with an aminoethanol group at the 4-position. This substitution pattern is significant, as the 4-aminoquinazoline scaffold is a recognized "privileged structure" in medicinal chemistry, known for its interactions with a variety of biological targets. mdpi.combohrium.com While specific biological activities for this compound are not extensively documented in peer-reviewed literature, its chemical class is associated with a broad spectrum of pharmacological effects, including potential anticancer and anti-inflammatory properties. cymitquimica.commdpi.com

The primary contribution of this compound to the scientific literature is its existence as a readily synthesizable building block. The synthesis of 4-aminoquinazolines is well-established, often involving the reaction of a 4-chloroquinazoline (B184009) precursor with the appropriate amine, in this case, 2-aminoethanol. nih.gov This straightforward synthesis allows for its use as a foundational molecule for the creation of more complex derivatives.

Identification of Unexplored Research Avenues

The limited specific research on this compound presents a landscape rich with unexplored avenues. Key areas for future investigation include:

Comprehensive Biological Screening: A systematic evaluation of this compound against a wide array of biological targets is a crucial first step. This should include assays for anticancer activity against various cell lines, anti-inflammatory effects, and potential antimicrobial or antiviral properties, all of which are activities reported for other quinazoline derivatives. mdpi.com

Kinase Inhibition Profiling: The 4-aminoquinazoline scaffold is a well-known pharmacophore for kinase inhibitors. bohrium.com A comprehensive kinase panel screening would be invaluable to identify any specific kinases that are modulated by this compound. This could uncover unexpected therapeutic potentials.

Mechanism of Action Studies: Should any significant biological activity be identified, elucidating the underlying mechanism of action would be a critical research direction. This could involve studies on cellular pathways, enzyme kinetics, and target engagement.

In Vivo Efficacy and Pharmacokinetics: To date, there is no public data on the in vivo behavior of this compound. Studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in animal models of disease, are essential for assessing its drug-like potential.

Strategies for Further Chemical Space Exploration and Analog Design

The true potential of this compound likely lies in its use as a scaffold for the design and synthesis of novel analogs. Several strategies can be employed to explore its chemical space:

Modification of the Ethanol (B145695) Moiety: The hydroxyl group of the aminoethanol side chain is a prime target for modification. It can be esterified, etherified, or replaced with other functional groups to alter the compound's polarity, solubility, and ability to form hydrogen bonds. This could significantly impact its pharmacokinetic profile and target interactions.

Substitution on the Quinazoline Ring: The quinazoline ring itself offers multiple positions (e.g., 2, 5, 6, 7, and 8) for substitution. The addition of various functional groups, such as halogens, alkyls, or methoxy (B1213986) groups, can modulate the electronic properties and steric bulk of the molecule, leading to changes in biological activity. Structure-activity relationship (SAR) studies on other quinazolines have shown that substitution at these positions can be critical for potency and selectivity. acs.org

Bioisosteric Replacement: The core quinazoline scaffold or the aminoethanol side chain could be subjected to bioisosteric replacement to generate novel chemotypes with potentially improved properties.

An example of a systematic approach to analog design is presented in the table below, outlining potential modifications to the parent structure of this compound.

Modification Site Proposed Modification Rationale
Ethanol Hydroxyl GroupEsterification (e.g., with acetic acid)Increase lipophilicity, potentially improve cell permeability.
Ethanol Hydroxyl GroupEtherification (e.g., with a methyl group)Modulate hydrogen bonding capacity.
Quinazoline Position 2Addition of a small alkyl or aryl groupExplore interactions with hydrophobic pockets of target proteins.
Quinazoline Position 6/7Introduction of electron-withdrawing or -donating groupsAlter the electronic landscape of the quinazoline ring system.

Development of Novel Preclinical Research Methodologies and Assays

Advancements in preclinical research methodologies will be pivotal in unlocking the therapeutic potential of this compound and its future analogs.

High-Throughput Screening (HTS) Assays: The development of robust and miniaturized HTS assays will be essential for the initial biological characterization of a library of analogs. For instance, if a kinase target is identified, setting up a specific and sensitive kinase activity assay will be crucial. nih.gov

Phenotypic Screening Platforms: Beyond target-based assays, phenotypic screening using high-content imaging or other cell-based assays can provide a more holistic view of a compound's effects and may reveal unexpected mechanisms of action.

In Silico Modeling and Prediction: Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the rational design of new analogs. These methods can help prioritize which modifications are most likely to lead to improved activity, thereby streamlining the drug discovery process.

Development of Resistant Cell Lines: If a potent anticancer compound is discovered, the development of drug-resistant cell lines can be a valuable tool to investigate mechanisms of resistance and to design next-generation compounds that can overcome this challenge.

Advanced In Vivo Models: The use of more sophisticated in vivo models, such as patient-derived xenografts (PDXs) for cancer research, can provide a more clinically relevant assessment of a compound's efficacy.

Q & A

Q. What are the recommended synthetic routes for 2-(Quinazolin-4-ylamino)ethanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves nucleophilic substitution at the 4-position of quinazoline using ethanolamine derivatives. For example, refluxing 4-chloro-quinazoline with ethanolamine in a polar aprotic solvent (e.g., DMF or isopropanol) under basic conditions (e.g., K2_2CO3_3) at 70–90°C for 4–6 hours typically yields the target compound. Post-synthesis purification via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH) or recrystallization (ethanol/water) is advised. Monitoring by TLC and optimizing molar ratios (1:1.2 quinazoline:ethanolamine) can improve yields to >85% .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodological Answer : Confirm the structure via 1^1H-NMR (e.g., δ 3.6–3.8 ppm for ethanol -CH2_2- groups, δ 8.5–9.0 ppm for quinazoline aromatic protons), 13^{13}C-NMR (e.g., 160–165 ppm for C=N), and IR (N-H stretching at ~3400 cm1^{-1}). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]+^+ with <2 ppm error. Elemental analysis (C, H, N) must align with theoretical values within ±0.4% .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Use cell proliferation assays (e.g., MTT or Mosmann’s colorimetric assay) with human cancer cell lines (e.g., MCF-7, A549). Prepare compound solutions in DMSO (≤0.1% final concentration) and test concentrations from 1–100 μM. Include positive controls (e.g., cisplatin) and measure IC50_{50} values after 48–72 hours. Triplicate experiments and ANOVA analysis ensure statistical validity .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties like vaporization enthalpy for this compound?

  • Methodological Answer : Apply the "centerpiece" approach using quantum chemical calculations (e.g., DFT at B3LYP/6-311++G(d,p) level) to estimate vaporization enthalpies. Compare results with experimental data from thermogravimetric analysis (TGA) or calorimetry. Adjust for substituent effects (e.g., quinazoline’s electron-withdrawing groups) using group contribution models. Validate against structurally similar compounds like 2-(phenylamino)ethanol .

Q. How should researchers address contradictions in antitumor activity data across cell lines?

  • Methodological Answer : Investigate mechanism-driven discrepancies by profiling kinase inhibition (e.g., EGFR, VEGFR) via enzymatic assays. Use Western blotting to assess downstream targets (e.g., p-AKT, p-ERK). Cross-validate using 3D tumor spheroids or patient-derived xenograft (PDX) models to mimic in vivo heterogeneity. Consider pharmacokinetic factors (e.g., cellular uptake via LC-MS/MS quantification) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Employ co-solvents (e.g., PEG-400/ethanol mixtures) or nanoformulations (liposomes, micelles) to enhance aqueous solubility. Measure logP via shake-flask method (expected logP ~1.5–2.5 for quinazoline derivatives). Conduct pharmacokinetic profiling in rodents (IV/PO administration) to assess AUC, Cmax_{max}, and half-life. Adjust substituents (e.g., introducing hydrophilic groups on the ethanol moiety) to improve ADMET properties .

Q. How can regioselective functionalization of the quinazoline ring be achieved for structure-activity relationship (SAR) studies?

  • Methodological Answer : Use directed ortho-metalation (DoM) with LDA or Grignard reagents to introduce substituents at the 6- or 7-positions. For halogenation, employ NBS or NCS in acetic acid. Protect the ethanolamine side chain with Boc or acetyl groups during reactions. Post-functionalization, deprotect under mild acidic conditions (e.g., TFA/CH2_2Cl2_2) to retain integrity .

Data Analysis & Validation

Q. What statistical methods are critical for validating high-throughput screening results?

  • Methodological Answer : Apply Z’-factor analysis to confirm assay robustness (Z’ > 0.5). Use false discovery rate (FDR) correction for multi-parametric data. For dose-response curves, fit data to a four-parameter logistic model (GraphPad Prism). Include replicate experiments (n ≥ 3) and report SEM. Cross-validate hits via orthogonal assays (e.g., apoptosis detection by Annexin V/PI staining) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.